molecular formula C7H6ClNO B1425669 5-Chloro-4-methyl-pyridine-2-carbaldehyde CAS No. 886364-96-1

5-Chloro-4-methyl-pyridine-2-carbaldehyde

Cat. No.: B1425669
CAS No.: 886364-96-1
M. Wt: 155.58 g/mol
InChI Key: OVKXYOUVSBNUMC-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-Chloro-4-methyl-pyridine-2-carbaldehyde may also interact with various biological targets.

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that this compound might also be involved in similar biochemical pathways.

Result of Action

Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might have similar effects.

Action Environment

It’s known that the compound is a solid at room temperature , suggesting that it might be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde typically involves the chlorination of 4-methylpyridine followed by formylation. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position. This is followed by a Vilsmeier-Haack reaction, where the chlorinated pyridine is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the chlorination and formylation steps can enhance efficiency and safety, particularly when handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: 5-Chloro-4-methyl-pyridine-2-carboxylic acid.

    Reduction: 5-Chloro-4-methyl-pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-methyl-pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for various functional materials.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpyridine: Similar structure but lacks the formyl group.

    4-Chloro-3-methylpyridine: Chlorine and methyl groups are positioned differently.

    2-Chloro-5-methylpyridine: Chlorine and methyl groups are swapped compared to 5-Chloro-4-methyl-pyridine-2-carbaldehyde.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an aldehyde group on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

5-chloro-4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXYOUVSBNUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267477
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-96-1
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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